N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide
Overview
Description
N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.12665706 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research by Karabulut et al. (2014) delves into the molecular structure and intermolecular interactions of a related compound, highlighting the significance of dimerization and crystal packing on molecular geometry. This study offers insights into how such compounds' structures can be manipulated and optimized for specific scientific applications, such as material science and molecular engineering (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Anti-tumor Activity
Lin et al. (2016) explored the anti-tumor properties of phenoxybenzamine hydrochloride, focusing on its effects on glioma cells. The study's findings on cell proliferation, migration, invasion, and tumorigenesis suppression provide a foundation for potential applications of N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide in cancer research, given its structural similarities and potential for bioactivity modulation (Lin et al., 2016).
Material Science and Polymer Chemistry
Butt et al. (2005) reported on the synthesis and characterization of novel aromatic polyimides, including related compounds. This research points to applications in developing new materials with specific properties like solubility, thermal stability, and mechanical strength. Such studies are crucial for advancing materials science, particularly in creating high-performance polymers for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Biochemical Pharmacology and Metabolism
Constantino, Rosa, and Iley (1992) investigated the microsomal demethylation of N,N-dimethylbenzamides, providing insights into the metabolic pathways and biochemical interactions of similar compounds. Understanding these mechanisms is vital for drug development, environmental chemistry, and toxicology research (Constantino, Rosa, & Iley, 1992).
Antioxidant Activity and Chemical Biology
Research by Perin et al. (2018) on N-substituted benzamide derivatives, including amino-substituted ones, reveals their promising antioxidant properties. This study underscores the potential therapeutic applications and the role of such compounds in mitigating oxidative stress-related diseases (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).
Properties
IUPAC Name |
N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-26-20-12-5-16(13-21(20)27-2)22(25)24-17-6-10-19(11-7-17)28-18-8-3-15(14-23)4-9-18/h3-13H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXHUAFOFSIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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